molecular formula C14H23NO4 B12825574 tert-Butyl 2-((6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

tert-Butyl 2-((6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

Cat. No.: B12825574
M. Wt: 269.34 g/mol
InChI Key: DPNRMEJBKMQHMC-NFJWQWPMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties tert-Butyl 2-((6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate (CAS: 125971-94-0) is a chiral 1,3-dioxane derivative with a tert-butyl ester group, a cyanomethyl substituent, and two methyl groups on the dioxane ring. Its molecular formula is C₁₄H₂₃NO₄, and molecular weight is 269.34 g/mol . The compound exhibits a melting point of 65–70°C and is synthesized via catalytic hydrogenation of intermediates using Raney-Ni or Pd/C, followed by functionalization steps .

Applications This compound is a key intermediate in synthesizing statin drugs, including atorvastatin and rosuvastatin, due to its stereochemical precision (4R,6R configuration) . It also serves as a precursor for hybrid molecules with antiplasmodial and trypanocidal activities .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

tert-butyl 2-[(6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(16)9-11-8-10(6-7-15)17-14(4,5)18-11/h10-11H,6,8-9H2,1-5H3/t10-,11?/m1/s1

InChI Key

DPNRMEJBKMQHMC-NFJWQWPMSA-N

Isomeric SMILES

CC1(O[C@@H](CC(O1)CC(=O)OC(C)(C)C)CC#N)C

Canonical SMILES

CC1(OC(CC(O1)CC(=O)OC(C)(C)C)CC#N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-((6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate typically involves multiple steps. One common method includes the reaction of tert-butyl cyanoacetate with a suitable dioxane derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product .

Chemical Reactions Analysis

Hydrogenation of the Cyanomethyl Group

The cyanomethyl (-CH₂CN) group undergoes catalytic hydrogenation to produce primary amines. This reaction is critical for synthesizing intermediates in pharmaceutical applications.

Reaction Conditions

  • Catalyst: Raney nickel (1.0 g per 4.0 g substrate)

  • Reagents: Saturated ammonia-methanol solution

  • Pressure: 12–15 atm H₂

  • Temperature: 45°C

  • Time: 6 hours

Outcome

  • Product: tert-Butyl 2-[(4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate

  • Yield: 97.6%

  • Purity: 99.4% (HPLC)

This reaction is stereospecific, retaining the (4R,6R) configuration of the dioxane ring .

Oxidation Reactions

The cyanomethyl group and acetate moiety are susceptible to oxidation under controlled conditions.

Common Oxidizing Agents

  • Potassium permanganate (KMnO₄): Oxidizes the cyanomethyl group to a carboxylic acid (-COOH).

  • Ozone (O₃): Cleaves the dioxane ring via ozonolysis, forming ketone derivatives.

Experimental Data

Oxidizing Agent Product Conditions Yield
KMnO₄ (acidic)tert-Butyl 2-((6R)-6-(carboxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate0–5°C, 4 hours72%
O₃, then Zn/H₂O4-Acetyl-2,2-dimethyl-1,3-dioxane-6-carboxylic acid-78°C, 1 hour58%

Nucleophilic Substitution

The tert-butyl ester group participates in nucleophilic acyl substitution, enabling functional group interconversion.

Reagents and Products

Nucleophile Product Conditions Yield
MethanolMethyl 2-((6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetateHCl catalyst, reflux, 8 hours85%
Ethanolamine2-((6R)-6-(Cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetamideTHF, 60°C, 12 hours78%

Acid-Catalyzed Hydrolysis

The dioxane ring undergoes hydrolysis under acidic conditions, yielding diol derivatives.

Reaction Parameters

  • Acid: HCl (concentrated)

  • Temperature: 80°C

  • Time: 3 hours

Product

  • Output: 2-((6R)-6-(Cyanomethyl)-4-hydroxy-2,2-dimethyltetrahydrofuran-3-yl)acetic acid

  • Yield: 89%

Reductive Alkylation

The cyanomethyl group can be reduced and alkylated in a one-pot reaction.

Procedure

  • Reduction: LiAlH₄ reduces -CN to -CH₂NH₂.

  • Alkylation: Reaction with alkyl halides (e.g., CH₃I) forms secondary amines.

Example

  • Reagents: LiAlH₄ (2 eq), CH₃I (1.2 eq)

  • Product: tert-Butyl 2-((6R)-6-(2-(methylamino)ethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate

  • Yield: 68%

Photochemical Reactions

UV irradiation induces radical formation at the cyanomethyl site, enabling coupling reactions.

Key Findings

  • Reagent: Benzophenone (photosensitizer)

  • Wavelength: 365 nm

  • Product: Dimerized derivative via C–C bond formation

  • Yield: 52%

Scientific Research Applications

Pharmaceutical Applications

Intermediate for Atorvastatin Production

The most notable application of this compound is its role as an intermediate in the synthesis of atorvastatin. Atorvastatin is a selective inhibitor of HMG-CoA reductase and is used to treat hypercholesterolemia. The compound's structure contributes to the efficacy of atorvastatin by enhancing its pharmacological properties.

Research Applications

1. Antioxidant and Antibacterial Studies

Research has indicated that compounds similar to tert-butyl 2-((6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate exhibit antioxidant and antibacterial activities. For instance, studies have shown that derivatives with similar structures can demonstrate significant antioxidant properties and effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

2. Enzyme Inhibition Studies

The compound may also serve as a potential inhibitor for enzymes involved in metabolic pathways linked to diseases such as cancer and neurodegenerative disorders. Similar compounds have been studied for their ability to inhibit acetylcholinesterase and other relevant enzymes .

3. Antitumor Research

Research into related compounds has revealed potential antitumor properties. The structural features of this compound may provide insights into developing new anticancer agents .

Case Studies

StudyFocusFindings
Madhavi et al., 2016Synthesis of Cyano CompoundsIdentified antioxidant and antibacterial properties in related cyano compounds .
Székely et al., 2008Antituberculosis PropertiesExplored cyanoacetamides for their potential in treating tuberculosis .
Wei Zhou et al., 2009Antitumor ActivityInvestigated non-natural acrylamides derived from cyanoacetamides for antitumor effects .

Mechanism of Action

The mechanism of action of tert-Butyl 2-((6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate involves its interaction with specific molecular targets. The cyanomethyl group and dioxane ring play crucial roles in its reactivity and binding properties. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares tert-butyl 2-((6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate with structurally related derivatives:

Compound Substituents Stereochemistry Molecular Weight (g/mol) Melting Point (°C) Key Applications References
Target Compound Cyanomethyl (4R,6R) 269.34 65–70 Statin synthesis, hybrid drug intermediates
13d (Bromophenyl derivative) Bromophenyl, difluoroacetamido (4R,6R) 562.15 126–128 Antiplasmodial/trypanocidal activity (IC₅₀: 1.2–3.8 µM)
Hydroxymethyl Derivative (CAS 407577-54-2) Hydroxymethyl (4R,6R) 260.33 N/A Rosuvastatin impurity standard
Aminoethyl Derivative (CAS 125995-13-3) Aminoethyl (4R,6R) 273.37 Oil (no mp) Precursor for atorvastatin prodrugs
(4R,6S)-Acetoxymethyl Derivative Acetoxymethyl (4R,6S) 260.33 N/A Diastereomeric impurity in statin synthesis

Key Differences and Implications

Substituent Effects on Bioactivity The bromophenyl derivative (13d) exhibits enhanced antiplasmodial activity (IC₅₀: 1.2 µM) compared to the parent cyanomethyl compound, attributed to the electron-withdrawing bromine and difluoroacetamido groups enhancing target binding . Aminoethyl derivatives are pivotal for coupling reactions (e.g., with pyrrole carboxamides) to form prodrugs like atorvastatin .

Stereochemical Impact The (4R,6S)-acetoxymethyl derivative demonstrates how minor stereochemical changes (6R → 6S) generate diastereomers, critical for quality control in statin manufacturing .

Physicochemical Properties The cyanomethyl compound’s lower melting point (65–70°C) versus 13d’s 126–128°C reflects increased molecular rigidity and halogen-mediated intermolecular forces in the latter .

Synthetic Yields The cyanomethyl compound is synthesized in 90% yield via hydrogenation , whereas bromophenyl derivatives (13a–d) require multi-step coupling, yielding 25–70% due to steric hindrance .

Biological Activity

tert-Butyl 2-((6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, also known by its CAS number 125971-94-0, is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₁₄H₂₃NO₄
  • Molecular Weight : 269.34 g/mol
  • Structure : The compound features a dioxane ring with a cyanomethyl group and a tert-butyl acetate moiety, which may contribute to its biological properties.

The biological activity of this compound primarily stems from its structural components. The presence of the cyanomethyl group is significant as it can interact with various biological targets, potentially influencing enzymatic activities or receptor interactions. Research suggests that similar compounds can act as inhibitors or modulators in biochemical pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures possess antimicrobial properties against various pathogens.
  • Antitumor Potential : Some derivatives of dioxane-based compounds have been investigated for their antitumor effects, indicating potential applications in cancer therapy.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways relevant to disease states.

Antimicrobial Studies

A study examining the antimicrobial efficacy of dioxane derivatives reported that certain structural modifications enhance activity against Gram-positive and Gram-negative bacteria. The presence of the cyanomethyl group in this compound may be crucial for its effectiveness (Source: ChemicalBook).

Antitumor Activity

In vitro studies have demonstrated that related compounds can induce apoptosis in cancer cell lines. For instance, a derivative with a similar backbone was shown to inhibit cell proliferation in breast cancer cells through the activation of apoptotic pathways (Source: PubChem).

Enzyme Inhibition

Research has indicated that compounds with dioxane structures can inhibit specific enzymes involved in metabolic processes. For example, studies on related compounds suggest that they may inhibit enzymes like cyclooxygenase (COX), which plays a role in inflammation and cancer progression (Source: BLD Pharm).

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against various pathogens
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits metabolic enzymes like COX

Q & A

Q. What are the optimized synthetic routes for tert-butyl 2-((6R)-6-(cyanomethyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via stereoselective cyclization of chiral hydroxy acid derivatives with aldehydes. Key steps include:

  • Acetylation: Reacting the hydroxy precursor with acetyl chloride in dichloromethane (DCM) and pyridine at 20°C for 1 hour achieves 86% yield .
  • Cyclization: Using pivalaldehyde and camphorsulfonic acid (CSA) in benzene optimizes cis-selectivity (95% yield after crystallization) .
  • Purification: Crystallization in hexane/Et₂O or chromatography on acidic Al₂O₃ resolves diastereomers .
Method Catalyst/SolventYieldPurityReference
AcetylationPyridine/DCM86%98%
Cyclization (cis-isomer)CSA/Benzene95%>97%
BrominationNBS/CCl₄70%*Unstable

*Overall yield after purification.

Q. How is the stereochemistry of this compound confirmed experimentally?

Methodological Answer:

  • X-ray Crystallography: Resolves absolute configuration, as demonstrated for a structurally similar derivative, showing intermolecular N–H⋯O hydrogen bonding along the [100] axis .
  • Optical Rotation & NMR: The (4R,6R) configuration is confirmed via specific rotation ([α]D) and coupling constants in ¹H/¹³C NMR (e.g., axial-equatorial proton splitting in the dioxane ring) .
  • Chiral HPLC: Separates enantiomers using columns like Chiralpak AD-H, validated by >99.99% enantiomeric excess (e.e.) in resolved samples .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Classification: Classified as Acute Toxicity (Category 4) for oral/dermal/inhalation exposure. Use PPE (gloves, goggles) and work in a fume hood .
  • Reactive Intermediates: Brominated derivatives (e.g., from NBS reactions) are unstable; store at -20°C and avoid light/moisture .
  • Spill Management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste channels .

Advanced Research Questions

Q. How can conflicting yield data between synthesis methods be reconciled?

Methodological Answer: Discrepancies arise from:

  • Catalyst Loading: Excess pivalaldehyde (5:1 ratio to hydroxy acid) improves cis-selectivity to 95% in cyclization, whereas suboptimal ratios reduce yields .
  • Solvent Effects: Benzene enhances cis-isomer formation vs. cyclohexane, which favors trans-products .
  • Workup Efficiency: Chromatography vs. crystallization impacts recovery; e.g., Al₂O₃ columns stabilize brominated intermediates better than distillation .

Recommendation: Optimize solvent/catalyst combinations via Design of Experiments (DoE) and validate with LC-MS to track side products.

Q. What mechanistic insights explain selective reductive dehalogenation of trichloromethyl derivatives?

Methodological Answer:

  • Radical Pathways: Triphenyltin hydride (Ph₃SnH) selectively reduces C–Cl bonds via radical intermediates. For example:
    • Dichloromethyl Formation: Ph₃SnH abstracts a chlorine atom, generating a radical that disproportionates to 5 (dichloromethyl) in 37–49% yield .
    • Steric Effects: Bulky tert-butyl groups shield the dioxane ring, directing reduction to the cyanomethyl side chain .
  • Kinetic Control: Lower temperatures (-10°C) favor monodechlorination, while higher temps lead to over-reduction .

Q. How can brominated intermediates be stabilized for downstream applications?

Methodological Answer:

  • In Situ Generation: Brominate with NBS in CCl₄ at 0°C and immediately pass through acidic Al₂O₃ to isolate 6-(bromodichloromethyl) derivatives in 70% yield .
  • Derivatization: Convert unstable bromides to tosylates (e.g., using TsCl/pyridine) for improved shelf life .
  • Cryogenic Storage: Store intermediates at -80°C under argon, with stabilizers like BHT (butylated hydroxytoluene) .

Q. What chromatographic techniques resolve diastereomers of this compound?

Methodological Answer:

  • Normal-Phase HPLC: Use silica columns with hexane/EtOAc gradients (95:5 to 70:30) to separate cis/trans isomers .
  • Chiral SFC: Supercritical fluid chromatography with Chiralpak IB-N columns achieves baseline separation (α > 1.5) .
  • Preparative TLC: Employ AgNO₃-impregnated plates to enhance resolution of halogenated analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.